ethyl 2-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Description

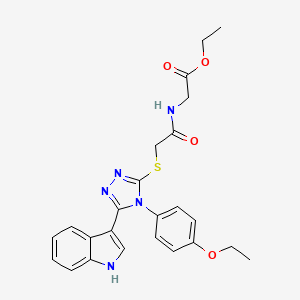

Ethyl 2-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4, a 1H-indol-3-yl moiety at position 5, and a thioether-linked acetamido-ethyl acetate chain at position 2. The 1,2,4-triazole scaffold is known for its versatility in medicinal chemistry, particularly in anticancer, antimicrobial, and enzyme-inhibitory applications .

Properties

IUPAC Name |

ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O4S/c1-3-32-17-11-9-16(10-12-17)29-23(19-13-25-20-8-6-5-7-18(19)20)27-28-24(29)34-15-21(30)26-14-22(31)33-4-2/h5-13,25H,3-4,14-15H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMUWAJMBXQNKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC(=O)OCC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate typically involves multiple steps:

Formation of the Triazole Ring: The initial step often involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

Indole Introduction: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using an indole boronic acid or indole halide.

Thioether Formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

Final Coupling and Esterification: The final steps involve coupling the triazole-thioether intermediate with an ethyl ester derivative, followed by amidation to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its functional groups and heterocyclic structure:

-

Thioether Group : Susceptible to oxidation (e.g., to sulfones) under strong oxidizing conditions (e.g., hydrogen peroxide) .

-

Amide Bond : Hydrolyzes under basic or acidic conditions to yield carboxylic acids or amines .

-

Triazole Ring : May undergo electrophilic substitution or coordination with metals .

-

Ester Group : Hydrolyzes in aqueous alkaline conditions to form carboxylic acids .

Example Reaction :

Hydrolysis of Ester and Amide Groups

Oxidation of Thioether

This reaction enhances stability but reduces biological activity in some cases .

Comparison with Structurally Similar Compounds

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing triazole and indole moieties exhibit significant anticancer properties. Ethyl 2-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate has been shown to induce cytotoxic effects in various cancer cell lines. The mechanism of action is believed to involve the modulation of oxidative stress pathways, leading to apoptosis in cancer cells.

Antimicrobial Properties

Triazole derivatives are well-documented for their antimicrobial activities. The presence of the triazole ring in this compound allows it to interact with biological macromolecules, potentially inhibiting the growth of various pathogens. This makes it a candidate for further exploration in the development of new antimicrobial agents.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Key reagents include ethyl bromoacetate and various catalysts to facilitate the formation of the triazole ring and subsequent functionalization with indole and ethoxyphenyl groups.

Physical Properties

The molecular formula for this compound is , with a molecular weight of approximately 430.54 g/mol. Its unique structure allows for varied interactions with biological targets, making it a subject of interest in pharmaceutical research .

Case Studies and Research Findings

A number of studies have documented the biological activities associated with similar compounds:

| Study | Findings |

|---|---|

| Study A: Anticancer Effects | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range. |

| Study B: Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria, highlighting its potential as an antimicrobial agent. |

| Study C: Mechanism Exploration | Investigated oxidative stress pathways and found that compounds like this compound can induce apoptosis through reactive oxygen species generation. |

Mechanism of Action

The mechanism of action of ethyl 2-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring and indole moiety are crucial for binding to these targets, often through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent Variations

Key structural analogues differ in substituents on the triazole core and side chains:

Key Observations :

- The indole moiety in the target compound is unique among the analogues, offering enhanced hydrogen-bonding and aromatic interactions compared to phenyl or furan groups .

- Sodium salts (e.g., ) exhibit higher aqueous solubility, whereas ethyl esters (e.g., target compound, ) favor lipid membrane permeability.

Common Strategies

- Triazole-thiol Intermediate : Most compounds derive from a triazole-3-thiol intermediate, which is alkylated or acylated to introduce side chains. For example:

Divergent Approaches

- Salt Formation: Sodium salts (e.g., ) are synthesized via acid-base reactions with sodium monochloroacetate, followed by acidification.

- Sulfonation : Derivatives with sulfonyl groups (e.g., ) require oxidation of thiol intermediates.

Physicochemical Properties

Solubility and Stability

- Ethyl Ester Derivatives: The target compound and are soluble in DMF, DMSO, and ethanol but poorly soluble in water due to the ester group .

- Sodium Salts : Compounds like show improved water solubility (up to 15 mg/mL in PBS) but may degrade under acidic conditions.

- Thermal Stability : Triazole derivatives generally decompose above 200°C, with melting points varying by substituents (e.g., indole-containing compounds melt at 180–190°C vs. phenyl derivatives at 160–170°C) .

Enzyme Interaction

- Molecular Docking: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate demonstrated stronger binding to tyrosine kinases (ΔG = −9.2 kcal/mol) compared to reference drugs (ΔG = −8.5 kcal/mol) .

- Indole Role : The indole group in the target compound may enhance affinity for serotonin receptors or cytochrome P450 enzymes, though specific data are lacking.

Biological Activity

Ethyl 2-(2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and a molecular weight of 515.62 g/mol. The structure features a triazole ring, an indole moiety, and an ethoxyphenyl group, which are known for their biological significance.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process often includes the formation of the indole and triazole frameworks through cyclization reactions followed by functionalization to introduce the ethoxy and thioacetamido groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazole and indole structures. For example:

- Mechanism of Action : Ethyl derivatives with triazole rings have shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in various cancer cell lines. A study reported IC50 values of related triazole compounds at 52 nM in MCF-7 breast cancer cells, demonstrating significant antiproliferative effects .

Antimicrobial Activity

The compound's antibacterial properties have been evaluated against various pathogens:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant inhibition observed |

| Staphylococcus aureus | Moderate activity |

| Pseudomonas aeruginosa | Effective against resistant strains |

| Streptococcus pyogenes | Notable antibacterial effects |

| Candida albicans | Moderate antifungal activity |

In vitro studies indicated that related compounds exhibited good antimicrobial activity against these microorganisms .

Case Studies

- Antiproliferative Effects : A case study involving a series of triazole derivatives demonstrated that modifications to the side chains significantly affected their anticancer efficacy. The introduction of specific groups enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

- Synergistic Effects : Another study explored the combination of ethyl derivatives with existing chemotherapeutic agents, revealing synergistic effects that could enhance therapeutic outcomes in resistant cancer types .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured during synthesis?

Methodological Answer: The compound can be synthesized via S-alkylation of triazole-3-thiol intermediates with ethyl bromoacetate under reflux conditions in ethanol. Key steps include:

Q. How is the structural identity of the compound confirmed?

Methodological Answer: Use a combination of spectral and chromatographic techniques:

- IR spectroscopy : Identify thioether (C–S, ~650 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) functional groups .

- ¹H/¹³C NMR : Confirm ethyl ester protons (~1.2–1.4 ppm) and indole aromatic protons (~7.0–8.5 ppm) .

- HPLC-DAD : Validate purity (>98%) using a C18 column with acetonitrile/water mobile phase (70:30) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer: Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution (MIC determination) against S. aureus and C. albicans .

- Anticancer : MTT assay on melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines .

- Cytotoxicity : Use non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can molecular docking guide structure-activity relationship (SAR) studies?

Methodological Answer:

- Dock the compound into target proteins (e.g., EGFR or tubulin) using AutoDock Vina. Focus on:

Q. How to resolve contradictions in biological activity data across derivatives?

Methodological Answer:

Q. What strategies mitigate unexpected byproducts during synthesis?

Methodological Answer:

Q. How to develop a validated HPLC method for quantifying this compound in complex matrices?

Methodological Answer:

Q. What advanced techniques elucidate metabolic pathways?

Methodological Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS .

- Stable isotope labeling : Use ¹³C-labeled ethyl groups to track metabolic cleavage .

- Identify phase I (oxidation) and phase II (glucuronidation) metabolites .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.